molecular formula C5H7Br3 B13512095 1,1-Dibromo-2-(2-bromoethyl)cyclopropane

1,1-Dibromo-2-(2-bromoethyl)cyclopropane

Cat. No.: B13512095
M. Wt: 306.82 g/mol
InChI Key: GJVOEYWTKBTDFF-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-(2-bromoethyl)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by the presence of three bromine atoms attached to a cyclopropane ring, making it a significant molecule in organic chemistry. It is often used as an intermediate in various chemical syntheses and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(2-bromoethyl)cyclopropane can be synthesized through the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is typically carried out in a solvent like methylene chloride with ethanol as a co-solvent .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-2-(2-bromoethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Dibromo-2-(2-bromoethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-(2-bromoethyl)cyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Uniqueness: 1,1-Dibromo-2-(2-bromoethyl)cyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry .

Properties

IUPAC Name

1,1-dibromo-2-(2-bromoethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br3/c6-2-1-4-3-5(4,7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVOEYWTKBTDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Br)Br)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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